molecular formula C14H18N4O2 B1677490 オルメトプリム CAS No. 6981-18-6

オルメトプリム

カタログ番号: B1677490
CAS番号: 6981-18-6
分子量: 274.32 g/mol
InChIキー: KEEYRKYKLYARHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ormetoprim is an antibiotic primarily used in veterinary medicine. It is often combined with sulfadimethoxine to enhance its antibacterial efficacy. This compound is particularly utilized in the poultry and aquaculture industries to prevent and treat bacterial infections. Ormetoprim belongs to the class of diaminopyrimidines and functions by inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid in bacterial cells .

科学的研究の応用

作用機序

Target of Action

Ormetoprim, like other diaminopyrimidines such as trimethoprim, primarily targets bacterial cells . The primary target of Ormetoprim within these cells is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

Ormetoprim acts as a reversible inhibitor of DHFR . By binding to the active site of this enzyme, Ormetoprim prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial DNA and proteins, thereby inhibiting bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Ormetoprim is the folic acid synthesis pathway in bacteria . By inhibiting DHFR, Ormetoprim disrupts the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in this pathway . This disruption prevents the synthesis of bacterial DNA and proteins, leading to inhibited bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of trimethoprim, a structurally similar compound, may provide some insight. Trimethoprim achieves steady-state concentrations after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL are achieved within 1 to 4 hours following the administration of a single 100mg dose .

Result of Action

The primary result of Ormetoprim’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid synthesis pathway, Ormetoprim prevents the synthesis of bacterial DNA and proteins. This leads to inhibited bacterial growth and survival, effectively treating bacterial infections .

Action Environment

Ormetoprim is used in various environments, including veterinary medicine and aquaculture . Environmental factors, such as the presence of other antibiotics, can influence the efficacy and stability of Ormetoprim . For example, Ormetoprim is often used in combination with sulfadimethoxine, which can enhance its antimicrobial activity . The misuse of antibiotics in environments like aquaculture can contribute to the development of antibiotic resistance .

生化学分析

Biochemical Properties

Ormetoprim plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, a critical step in folic acid production. By inhibiting this enzyme, Ormetoprim disrupts the synthesis of folic acid, which is essential for the production of nucleic acids in bacteria . This inhibition is particularly effective when Ormetoprim is used in combination with sulfadimethoxine, as it blocks two sequential steps in the folic acid metabolism pathway .

Cellular Effects

Ormetoprim affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, leading to a decrease in nucleic acid production and, consequently, cell division. This inhibition can also affect cell signaling pathways and gene expression by limiting the availability of folate coenzymes . In mammalian cells, Ormetoprim has a much lower affinity for dihydrofolate reductase, making it less toxic to these cells .

Molecular Mechanism

At the molecular level, Ormetoprim exerts its effects by binding to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This binding interaction is highly specific and results in the inhibition of folic acid synthesis in bacterial cells . The combination of Ormetoprim with sulfadimethoxine enhances this effect by blocking two sequential steps in the folic acid metabolism pathway, leading to a more potent antibacterial action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ormetoprim can change over time. The stability of Ormetoprim is relatively high, and it maintains its antibacterial activity for extended periods. Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that Ormetoprim can have sustained effects on bacterial populations, reducing their ability to synthesize folic acid and replicate .

Dosage Effects in Animal Models

The effects of Ormetoprim vary with different dosages in animal models. At therapeutic doses, Ormetoprim effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can occur, including gastrointestinal disturbances and potential impacts on liver and kidney function . The optimal dosage of Ormetoprim in combination with sulfadimethoxine has been found to be a 5:1 ratio, which maximizes its antibacterial efficacy while minimizing toxicity .

Metabolic Pathways

Ormetoprim is involved in metabolic pathways related to folic acid synthesis. It inhibits dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the production of nucleic acids and other folate-dependent processes in bacterial cells . Ormetoprim is metabolized in the liver and excreted primarily through the kidneys .

Transport and Distribution

Ormetoprim is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. In bacterial cells, Ormetoprim accumulates in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . In mammalian cells, the distribution of Ormetoprim is more limited due to its lower affinity for mammalian dihydrofolate reductase .

Subcellular Localization

The subcellular localization of Ormetoprim is primarily in the cytoplasm of bacterial cells, where it inhibits dihydrofolate reductase. This localization is facilitated by the compound’s ability to diffuse across cell membranes and bind to its target enzyme . In mammalian cells, Ormetoprim’s activity is limited due to its lower affinity for the mammalian form of dihydrofolate reductase, resulting in minimal subcellular localization .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ormetoprim involves the reaction of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with appropriate reagents under controlled conditions. The detailed synthetic route includes multiple steps, such as the formation of intermediates and their subsequent reactions to yield the final product.

Industrial Production Methods: Industrial production of Ormetoprim typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-quality raw materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product suitable for veterinary use .

化学反応の分析

Types of Reactions: Ormetoprim undergoes various chemical reactions, including:

    Oxidation: Ormetoprim can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

類似化合物との比較

  • Trimethoprim
  • Methoprim
  • Pyrimethamine

Ormetoprim’s unique combination with sulfadimethoxine makes it particularly effective in veterinary applications, distinguishing it from other similar compounds.

特性

IUPAC Name

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYRKYKLYARHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046689
Record name Ormetoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6981-18-6
Record name Ormetoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6981-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormetoprim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006981186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORMETOPRIM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ormetoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ormetoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORMETOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3EFS94984
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile (3.9 g, 0.01 mol) and an equivalent amount of potassium hydroxide in ethanol (70 ml) was heated at reflux for one hour. A solution of guanidine (0.035 mol) in ethanol (50 ml) was added, and reflux was resumed. Ethanol was boiled off until the reaction temperature reached 85° C. After 20 hours at reflux the mixture was allowed to cool, and the product was filtered and washed with ethanol giving 2.57 g (94%) of nearly white solid. After purification as described in Example 5, the product was dried under reduced pressure giving a white solid, m.p. 231°-233° C.
Name
α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.035 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In step 2, 3-(4,5-dimethoxy-2-methyl-phenyl)-2-methoxymethyl-acrylonitrile and sodium methoxide were dissolved in dry DMSO and stirred for 3.5 hours at 85° C. under nitrogen. Guanidine carbonate was then added to the stirring solution, after which the temperature was raised to 125° C. for three hours, during which methanol removed via a Dean-Stark trap. The solution was cooled to room temperature, diluted with water, and the crude filtrate was recrystallized in DMF to yield 5-(4,5-dimethoxy-2-methyl-benzyl)-pyrimidine-2,4-diamine as a white solid. Mp: 232° C. Mass Spec (M+H): 275.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(4,5-dimethoxy-2-methyl-phenyl)-2-methoxymethyl-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormetoprim
Reactant of Route 2
Ormetoprim
Reactant of Route 3
Reactant of Route 3
Ormetoprim
Reactant of Route 4
Ormetoprim
Reactant of Route 5
Reactant of Route 5
Ormetoprim
Reactant of Route 6
Ormetoprim
Customer
Q & A

Q1: What is the mechanism of action of Ormetoprim?

A1: Ormetoprim acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway responsible for synthesizing tetrahydrofolic acid. Tetrahydrofolic acid is essential for bacterial DNA synthesis. By inhibiting DHFR, Ormetoprim disrupts this pathway, ultimately leading to the inhibition of bacterial growth and proliferation. []

Q2: How does Ormetoprim's mechanism differ from Sulfonamides?

A2: While Ormetoprim targets dihydrofolate reductase, Sulfonamides inhibit another enzyme in the folic acid pathway called dihydropteroate synthetase. This dual inhibition of the folic acid pathway at two different steps creates a synergistic effect, enhancing the overall antibacterial activity. [, , ]

Q3: What are the downstream effects of Ormetoprim on bacterial cells?

A3: By inhibiting DNA synthesis, Ormetoprim causes a cascade of events in bacterial cells, including impaired cell division, reduced protein synthesis, and ultimately, cell death. []

Q4: What is the molecular formula and weight of Ormetoprim?

A4: The molecular formula of Ormetoprim is C14H18N4O3, and its molecular weight is 290.32 g/mol. []

Q5: Is there any spectroscopic data available for Ormetoprim?

A5: While the provided research papers do not delve into detailed spectroscopic data, it's worth noting that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization of compounds like Ormetoprim.

Q6: How stable is Ormetoprim in feed?

A6: Research indicates that incorporating Ormetoprim and Sulfadimethoxine into fish feed using a gelatin coating process enhances stability and prevents leaching into the water. [] This highlights the importance of formulation strategies for maintaining drug stability and efficacy in feed applications.

Q7: How is Ormetoprim absorbed and distributed in the body?

A7: Ormetoprim exhibits good oral bioavailability in various species, including catfish [], striped bass [], and rainbow trout []. Studies in cattle demonstrate that Ormetoprim is widely distributed in the body, reaching high concentrations in tissues like the liver, kidneys, and tears. []

Q8: What is the elimination half-life of Ormetoprim?

A8: The elimination half-life of Ormetoprim varies depending on the species and route of administration. For instance, in hybrid striped bass, the half-life was found to be 7.5 hours after intraperitoneal administration and 3.9 hours after oral administration. []

Q9: What types of bacterial infections is Ormetoprim effective against?

A9: Ormetoprim, often in combination with Sulfadimethoxine, exhibits in vitro and in vivo efficacy against a range of bacterial pathogens. Research shows effectiveness against Edwardsiella ictaluri and Aeromonas salmonicida in fish [, ], Pasteurella multocida in poultry [, , ], and Isospora spp. in dogs and coyotes. [, ]

Q10: How is the efficacy of Ormetoprim evaluated in laboratory settings?

A10: In vitro efficacy is typically assessed using techniques like minimum inhibitory concentration (MIC) determination and disc diffusion assays. [, ] In vivo efficacy is evaluated using animal models, where animals are experimentally infected with specific pathogens and then treated with different doses of Ormetoprim to assess its ability to control or eliminate the infection. [, , , ]

Q11: Are there documented cases of bacterial resistance to Ormetoprim?

A11: Yes, while generally effective, resistance to Ormetoprim, often in combination with Sulfadimethoxine, has been reported. A study investigating Aeromonas salmonicida isolates revealed varying susceptibility patterns to Ormetoprim-Sulfadimethoxine, highlighting the emergence of resistance. [] Continuous monitoring of resistance development is crucial for ensuring the long-term efficacy of Ormetoprim.

Q12: What analytical methods are used to quantify Ormetoprim in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), is frequently employed for quantifying Ormetoprim in biological samples like fish fillets, chicken eggs, and animal tissues. [, , ] These methods offer high sensitivity and selectivity, enabling accurate residue monitoring.

Q13: What is the environmental fate of Ormetoprim?

A13: Studies have explored the fate and transport of Ormetoprim in soil, demonstrating its potential to leach into water sources. [, ] Additionally, research indicates that Ormetoprim can undergo photodegradation in the presence of dissolved organic matter. [] These findings underscore the importance of responsible Ormetoprim use and disposal to minimize environmental contamination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。